molecular formula C23H28N2OS B374856 2-[4-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-1-piperazinyl]ethanol

2-[4-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-1-piperazinyl]ethanol

Cat. No.: B374856
M. Wt: 380.5g/mol
InChI Key: GBTIYAZGLIXSCT-NKVSQWTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol is a complex organic compound with a unique structure that includes a benzocbenzothiepin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol typically involves multi-step procedures. One common approach starts with the preparation of the benzocThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzocbenzothiepin derivatives and piperazine-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Uniqueness

What sets 2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol apart is its unique combination of the benzocbenzothiepin core with the piperazine and ethanol groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C23H28N2OS

Molecular Weight

380.5g/mol

IUPAC Name

2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C23H28N2OS/c26-17-16-25-14-12-24(13-15-25)11-5-9-21-20-7-2-1-6-19(20)18-27-23-10-4-3-8-22(21)23/h1-4,6-10,26H,5,11-18H2/b21-9-

InChI Key

GBTIYAZGLIXSCT-NKVSQWTQSA-N

Isomeric SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3CSC4=CC=CC=C42)CCO

SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3CSC4=CC=CC=C42)CCO

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3CSC4=CC=CC=C42)CCO

Origin of Product

United States

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